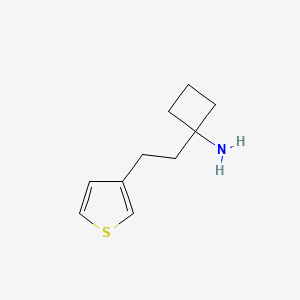

1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine

Description

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

1-(2-thiophen-3-ylethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H15NS/c11-10(4-1-5-10)6-2-9-3-7-12-8-9/h3,7-8H,1-2,4-6,11H2 |

InChI Key |

FCQKJXXJRNTXHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCC2=CSC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine typically involves the following steps:

Formation of 2-thiophen-3-yl-ethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophen-3-yl-aldehyde.

Cyclobutanation: The 2-thiophen-3-yl-ethylamine is then reacted with cyclobutanone under reductive amination conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Aminomethyl)cyclobutanamine

- Molecular Formula : C₅H₁₂N₂

- Molecular Weight : 100.16 g/mol

- Key Features: A simpler cyclobutanamine with an aminomethyl substituent. Lacking aromatic or heterocyclic groups, it exhibits lower molecular complexity and polarity.

- Safety : Safety data indicate standard first-aid measures for amines (e.g., skin/eye rinsing, respiratory support), though hazards specific to thiophene derivatives (e.g., sulfur-related reactivity) are absent here .

2-(2-Fluoroethyl)cyclobutan-1-amine

- Molecular Formula : C₆H₁₃ClFN (unrelated entry; possible typo in evidence)

- CAS : EN300-266679

- Fluorine’s small size minimizes steric hindrance, unlike the bulkier thiophene .

(4-Phenylbutan-2-yl)[1-(Thiophen-2-yl)ethyl]amine

- Molecular Formula : C₁₆H₂₁NS

- Molecular Weight : 259.41 g/mol

- Key Features : Shares a thiophene moiety but substitutes the cyclobutane with a phenylbutane chain. The thiophen-2-yl position (vs. 3-yl in the target compound) may influence steric interactions and electronic delocalization. The phenyl group increases hydrophobicity, which could affect membrane permeability in biological systems .

3-(3-Thiophen-2-yloxetan-3-yl)cyclobutan-1-amine

- Structure : Combines cyclobutane with an oxetane-thiophene hybrid.

- Key Features : The oxetane ring (a four-membered oxygen heterocycle) introduces different strain and polarity compared to the ethyl-thiophene linkage in the target compound. This may impact thermal stability or binding affinity in drug design .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine (Target) | C₉H₁₄NS | ~167.28 (calculated) | Thiophen-3-yl, ethyl | High π-conjugation, moderate steric bulk |

| 1-(Aminomethyl)cyclobutanamine | C₅H₁₂N₂ | 100.16 | Aminomethyl | Low polarity, simple structure |

| 2-(2-Fluoroethyl)cyclobutan-1-amine | C₆H₁₁FClN (discrepancy noted) | 217.62 | Fluoroethyl | Electronegative, small steric footprint |

| (4-Phenylbutan-2-yl)[1-(Thiophen-2-yl)ethyl]amine | C₁₆H₂₁NS | 259.41 | Thiophen-2-yl, phenylbutane | High hydrophobicity, bulkier structure |

| 3-(3-Thiophen-2-yloxetan-3-yl)cyclobutan-1-amine | C₁₀H₁₃NOS | 195.28 | Oxetane-thiophene | Polar oxygen heterocycle, increased strain |

Research Implications

- Electronic Effects : The thiophene’s sulfur in the target compound may enhance charge-transfer interactions compared to fluorinated or phenyl analogs, making it suitable for optoelectronic materials .

- Biological Activity : Cyclobutanamines with aromatic substituents (e.g., thiophene, phenyl) are explored as kinase inhibitors or antimicrobial agents. The ethyl-thiophene linkage could optimize target engagement vs. metabolic degradation .

- Synthetic Challenges : Steric hindrance from the cyclobutane-thiophene junction may complicate synthesis, requiring tailored catalysts or protection strategies .

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine is a compound that has attracted attention due to its unique structural characteristics combining a cyclobutane ring with a thiophene moiety and an amine group. This structure suggests potential pharmacological properties, particularly in medicinal chemistry and drug discovery. However, research on its biological activity remains limited.

Structural Characteristics

The molecular formula of this compound is C11H13N, with a molecular weight of approximately 181.30 g/mol. The presence of the thiophene ring, known for its aromatic properties, alongside the cyclobutane structure, contributes to its potential reactivity and biological activity. The compound's ability to participate in various chemical reactions is influenced by its functional groups, which include an amine capable of nucleophilic substitution and a thiophene ring that can undergo electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that compounds with similar structural features may exhibit significant biological activities, particularly in modulating neurotransmitter systems and other therapeutic areas. Preliminary studies suggest that derivatives of this compound could interact with various biological targets, especially receptors involved in neurological pathways.

Potential Pharmacological Properties

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Compounds similar to this have been investigated for their roles in modulating neurotransmitter systems. |

| Anticonvulsant Potential | Initial findings suggest potential applications in treating epilepsy and other neurological disorders. |

| Antimicrobial Activity | Some derivatives have shown promise against various pathogens, though specific data for this compound is lacking. |

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been evaluated extensively. For example, studies on thiophene derivatives have demonstrated their effectiveness as inhibitors of specific receptors associated with neurological functions .

Example Study: Neuroactive Thiophene Derivatives

A study explored the synthesis and biological evaluation of thiophene derivatives as potential neuroactive agents. The results indicated that certain modifications to the thiophene structure enhanced receptor binding affinity and selectivity towards neurotransmitter systems.

Key Findings:

- Compounds demonstrated varying degrees of potency against specific receptors.

- Structure-activity relationship (SAR) analyses highlighted critical functional groups that influence biological activity.

The mechanism by which this compound exerts its effects likely involves interactions with molecular targets within biological pathways. The thiophene ring can engage with various receptors through π-stacking interactions, while the amine group may form hydrogen bonds, influencing the activity and functionality of target proteins.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine to improve yield and purity?

Methodological Answer:

- Key Variables: Solvent polarity (e.g., THF vs. DCM), temperature control (0–25°C), and catalyst selection (e.g., Pd/C for hydrogenation).

- Stepwise Approach:

- Cyclobutane Ring Formation: Use [2+2] photocycloaddition or ring-opening of strained precursors under controlled light or thermal conditions.

- Amine Functionalization: Introduce the thiophen-3-yl ethyl group via nucleophilic substitution or reductive amination, monitoring pH to avoid side reactions.

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixture) .

- Validation: Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Primary Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclobutane geometry and amine proton integration (e.g., δ 1.5–2.5 ppm for cyclobutane protons).

- Mass Spectrometry: High-resolution MS (HRMS-ESI) to validate molecular weight (expected [M+H]+: ~223.12 g/mol).

- X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline derivatives are obtainable).

- Secondary Methods:

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile intermediates.

- Spill Management: Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid.

- First Aid:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR signals may arise from conformational flexibility in the cyclobutane ring.

- Strategies:

- Variable Temperature NMR: Perform experiments at –40°C to slow ring puckering and simplify splitting patterns.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

- Derivatization: Prepare stable derivatives (e.g., HCl salt) to reduce dynamic effects .

Q. What strategies are effective in studying the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinase or protease targets (e.g., IC₅₀ determination via fluorescence polarization).

- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).

- Mechanistic Probes:

Q. How to design experiments to explore the reactivity of this compound under varying conditions?

Methodological Answer:

- Oxidative Stability:

- Reagents: Expose to H₂O₂ (3%) or meta-chloroperbenzoic acid (mCPBA) to test for sulfoxide formation.

- Reductive Pathways:

- Catalytic Hydrogenation: Use Pd/C or Raney Ni to assess ring-opening or amine reduction.

- Acid/Base Reactions:

- Protonation Studies: Titrate with HCl (0.1–1.0 M) and monitor pKa shifts via UV-Vis spectroscopy.

- Byproduct Analysis: Identify degradation products using LC-MS/MS .

Data Analysis and Reporting Guidelines

- Statistical Rigor: Report mean ± SD for triplicate experiments; use ANOVA for comparative studies.

- Graphical Standards: Label axes with units (e.g., λ (nm), ΔG (kcal/mol)); include error bars for biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.